1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne

o-alkynylnitrobenzene cycloisomerization isatogen synthesis palladium catalysis

Researchers targeting P2Y purinergic pathways often struggle to source the precise precursor for 2-(2-pyridyl)isatogen (PIT)-a selective, non-competitive P2Y1 antagonist (IC50 = 0.14 μM) that also outperforms DMPO as a radical spin trap. CAS 155372-21-7 is that direct synthetic precursor. The 2-pyridyl substituent enforces a ~45.5° dihedral angle in the downstream isatogen, enabling allosteric-site interactions that phenyl analogs cannot achieve. Key outcomes: • Pd(II)-mediated cycloisomerization to the isatogen core with broad functional-group tolerance • PIT delivers superior hydroxyl-radical trapping potency and adduct stability in physiological buffer • Provides entry to pyridyl-isatogen necroptosis inhibitors targeting RIPK1-dependent pathways Supplied as a brown solid with verified identity; ready for global dispatch.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 155372-21-7
Cat. No. B020464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne
CAS155372-21-7
Synonyms2-[2-(2-Nitrophenyl)ethynyl]pyridine; 
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#CC2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-7,10H
InChIKeyPHVUSNDFFJPQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne – Specialized Isatogen Precursor


1-(2-Pyridyl)-2-(2-nitrobenzyl)alkyne (CAS 155372-21-7), systematically named 2-[2-(2-nitrophenyl)ethynyl]pyridine, is a functionalized o-alkynylnitrobenzene derivative bearing a pyridyl substituent at the alkyne terminus [1]. It serves as the direct synthetic precursor to 2-(2-pyridyl)isatogen (2,2′-pyridylisatogen), a heterocyclic scaffold with established activity as an allosteric modulator of P2Y purinergic receptors and as a spin-trapping agent for reactive oxygen species [2]. The compound is commercially available from suppliers such as Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology [1].

Why Generic o-Alkynylnitrobenzenes Cannot Replace This Building Block


The 2-pyridyl substituent in 1-(2-pyridyl)-2-(2-nitrobenzyl)alkyne is not a decorative functional group; it fundamentally reshapes the conformational landscape, electronic character, and biological targeting of the downstream isatogen compared to phenyl-substituted or alkyl-substituted analogs [1]. X‑ray crystallography demonstrates that 2-(2-pyridyl)isatogen adopts a distinctly non‑planar geometry (dihedral angle ≈ 45.5° between the isatogen and pyridyl rings), whereas 2‑phenylisatogen remains almost fully co‑planar [2]. This structural divergence is critical because the pyridyl nitrogen enables specific interactions with the P2Y receptor allosteric site that are unavailable to phenyl congeners, abrogating the unique dual pharmacology (P2Y antagonism plus spin‑trapping) that defines the isatogen derived from this precursor [1][3]. Simply substituting a phenylacetylene or alkylacetylene for this pyridyl‑alkyne does not yield an isatogen with the same conformational bias or receptor‑subtype selectivity profile.

Quantitative Differentiation vs. Closest Analogs


Cycloisomerization Selectivity for Isatogen over Anthranil

The PdII‑catalyzed cycloisomerization of o‑(arylalkynyl)nitrobenzenes proceeds with markedly different isatogen/anthranil product ratios depending on the nature of the aryl substituent [1]. When the alkyne terminus bears a pyridyl group—as in 1‑(2‑pyridyl)-2-(2-nitrobenzyl)alkyne—the reaction selectively furnishes the isatogen product with minimal anthranil co‑formation, consistent with the electron‑withdrawing character of the pyridyl ring influencing the 5‑exo‑dig vs. alternative cyclization pathways [1]. In gold‑catalyzed variants (AuBr3), o‑(arylalkynyl)nitrobenzenes with electron‑rich or neutral aryl groups produce mixtures of isatogens and anthranils, whereas o‑(alkylalkynyl)nitrobenzenes exclusively give anthranils [2]. The pyridyl substituent thus occupies a privileged electronic space that biases the cyclization toward the pharmacologically desirable isatogen scaffold.

o-alkynylnitrobenzene cycloisomerization isatogen synthesis palladium catalysis

Crystal Structure: 45.5° Dihedral Angle vs. Planar Phenyl Analog

Single‑crystal X‑ray diffraction analysis directly comparing 2‑phenylisatogen (1a) and 2‑(2‑pyridyl)isatogen (1b) reveals a fundamental conformational difference: the phenyl derivative exhibits near co‑planarity between the isatogen and phenyl rings, whereas the pyridyl derivative shows a dihedral angle of 45.5° between the isatogen ring and the 2‑pyridyl ring [1]. In the pyridyl case, the two nitrogen atoms adopt a transoid relationship, creating a distinctly shaped molecular surface for intermolecular recognition. MNDO calculations on the experimental geometries confirm high electron density at C(2) and at the nitrone oxygen O(1) in both compounds, but the spatial presentation of this electron density differs markedly due to the pyridyl‑imposed twist [1].

X-ray crystallography isatogen conformation structure-activity relationship

P2Y1 Receptor Antagonism by Pyridylisatogen Tosylate

2,2′-Pyridylisatogen tosylate (PIT), the isatogen product obtained through cycloisomerization of 1‑(2‑pyridyl)-2-(2-nitrobenzyl)alkyne followed by tosylate salt formation, acts as a selective, non‑competitive antagonist of the human P2Y1 receptor with an IC50 value of 0.14 μM . Unlike orthosteric P2Y antagonists, PIT does not compete with nucleotide binding but rather modulates receptor signaling through an allosteric mechanism [1]. This pharmacological profile is inherently dependent on the 2‑pyridyl substituent; phenyl‑substituted isatogen congeners lack the pyridyl nitrogen required for this specific P2Y1 allosteric interaction and do not exhibit comparable P2Y1 antagonism [2].

P2Y1 purinergic receptor allosteric antagonist GPCR pharmacology

Spin-Trapping Potency vs. DMPO for Hydroxyl Radical

Electron spin resonance (ESR) studies directly compared 2,2′-pyridylisatogen (PIT) with the widely used spin trap 5,5‑dimethyl‑1‑pyrroline N‑oxide (DMPO) for trapping hydroxyl (•OH) and superoxide (O2•−) radicals [1]. PIT was found to be a potent spin trapper of both radical species. Critically, PIT was more potent than DMPO for trapping the hydroxyl radical, and the PIT‑•OH adduct exhibited greater stability than the corresponding DMPO‑•OH adduct in aqueous media at physiological pH (7.4) [1]. Furthermore, at concentrations where DMPO failed to trap any detectable superoxide anion, PIT still produced a measurable superoxide adduct signal [1]. This enhanced spin‑trapping performance is intrinsically linked to the isatogen nitrone functionality generated by cycloisomerization of the o‑alkynylnitrobenzene precursor [2].

spin trapping hydroxyl radical electron spin resonance oxidative stress

Isatogen Scaffold as Necroptosis Inhibitor Lead

A preliminary biological screening of the isatogen library synthesized by Ramana et al. (2010) via Pd‑mediated cycloisomerization of o‑alkynylnitrobenzenes—including substrates structurally analogous to 1‑(2‑pyridyl)-2-(2-nitrobenzyl)alkyne—revealed that 2‑alkylisatogens and certain 2‑arylisatogens function as novel ROS scavengers capable of inhibiting cellular necroptosis [1]. Necroptosis is a regulated form of programmed necrosis implicated in ischemic injury, neurodegeneration, and viral pathogenesis. The isatogen core generated from this precursor class is therefore not merely a synthetic intermediate but an emerging pharmacophore for a therapeutically relevant cell‑death pathway [1]. While the pyridyl‑substituted isatogen was not individually profiled for necroptosis inhibition in the cited screening, its inclusion in the substrate scope and the demonstrated functional‑group tolerance of the PdII cyclization methodology establishes this compound as a viable entry point for exploring pyridyl‑isatogen necroptosis inhibitors [1].

necroptosis reactive oxygen species programmed cell death isatogen pharmacology

Application Scenarios for CAS 155372-21-7


P2Y1 Pharmacological Tool Synthesis

The primary documented application of this compound is as the direct synthetic precursor to 2‑(2‑pyridyl)isatogen, which is subsequently converted to the tosylate salt (PIT). PIT is a selective, non‑competitive P2Y1 receptor antagonist (IC50 = 0.14 μM) [1]. Research groups studying purinergic signaling in smooth muscle contraction, platelet aggregation, or neuroprotection rely on PIT as a chemical probe, and its synthesis begins with this alkyne. The PdII‑mediated cycloisomerization protocol described by Ramana et al. (2010) provides a high‑selectivity route to the isatogen core with broad functional‑group tolerance .

Next-Generation Spin-Trapping Agent Development

PIT (derived from this precursor) outperforms the industry‑standard spin trap DMPO in both hydroxyl radical trapping potency and adduct stability in aqueous physiological buffer [1]. Academic and industrial laboratories developing improved ESR‑based radical detection methods, particularly for superoxide detection where DMPO shows poor sensitivity, can use this precursor to generate PIT or structurally related pyridyl‑isatogen spin traps .

Medicinal Chemistry of Necroptosis Inhibitors

The Ramana et al. (2010) study identified isatogens derived from o‑alkynylnitrobenzene substrates as a novel structural class of ROS scavengers that inhibit cellular necroptosis [1]. The pyridyl‑functionalized variant accessible from CAS 155372-21-7 provides a heteroaryl‑bearing isatogen that can be used in medicinal chemistry campaigns targeting RIPK1‑dependent and RIPK1‑independent necroptotic pathways, complementing existing necrostatin‑based inhibitor libraries.

Conformational Analysis and SAR Studies

The established 45.5° dihedral angle between the isatogen ring and the 2‑pyridyl substituent, in contrast to the planar geometry of 2‑phenylisatogen, provides a rationale for using this precursor in SAR investigations [1]. Crystallographers and computational chemists can utilize the distinct conformational preference of the pyridyl‑isatogen system to probe how molecular shape influences P2Y receptor binding, spin‑trapping kinetics, and ROS‑scavenging efficiency.

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